2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide (CAS: 1105223-93-5) is a thienopyrimidine derivative featuring a 3-chlorophenyl group at position 3 of the heterocyclic core and an N-(2-ethyl-6-methylphenyl)acetamide side chain. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.50 g/mol . The structure combines a thieno[3,2-d]pyrimidine scaffold—a fused bicyclic system known for diverse bioactivity—with substitutions that modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-15-7-4-6-14(2)20(15)25-19(28)13-26-18-10-11-31-21(18)22(29)27(23(26)30)17-9-5-8-16(24)12-17/h4-12,18,21H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLLYXJVLNZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 473.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of the 3-chlorophenyl and N-(2-ethyl-6-methylphenyl) substituents is critical for its biological activity.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves reactions between substituted thiophenes and various electrophiles. In the case of this compound, a multi-step synthetic route was employed involving the formation of the thieno ring followed by acylation to introduce the acetamide side chain. The synthetic pathway can be summarized as follows:
- Formation of Thieno[3,2-d]pyrimidine: Reacting substituted thiophene derivatives with appropriate carbonyl compounds.
- Acylation: Introducing the acetamide group to enhance solubility and biological activity.
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1: A study by Elmongy et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their activity against breast cancer (MDA-MB-231) cells. Compounds showed an IC50 range from 43% to 87% inhibition at concentrations up to 50 μM .
- Case Study 2: Another investigation revealed that compounds with electron-withdrawing groups like chlorine displayed enhanced cytotoxicity due to increased electron deficiency leading to improved interaction with cellular targets .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in malignant cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Key findings include:
- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., Cl) on the phenyl ring significantly enhances cytotoxicity.
- Side Chain Modifications: Variations in the acetamide side chain also influence activity; for example, substituents that enhance lipophilicity generally improve cellular uptake.
Data Table: Summary of Biological Activities
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound I | MDA-MB-231 | 27.6 | Apoptosis induction |
| Compound II | Non-small cell lung cancer | 43 - 87 | Enzyme inhibition |
| Compound III | Various tumor cells | >50 | Cytotoxicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine analogs (e.g., compounds in and ) in the orientation of the fused thiophene and pyrimidine rings. This geometric distinction influences electronic properties and binding interactions. For example, thieno[2,3-d]pyrimidines in demonstrated cytotoxicity (IC₅₀: 5.07 μM) against cancer cells, suggesting that core orientation affects biological activity .
Pyrimidinone Derivatives
Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replace the fused thiophene ring with a pyrimidinone system. This simpler core reduces molecular weight (344.21 g/mol) but retains chloro-substituted aryl groups, which are critical for antimicrobial activity .
Substituent Analysis
Chlorophenyl Groups
- Target Compound: 3-chlorophenyl at position 3 of the thienopyrimidine.
- Analog : 2,5-dichlorophenyl and phenethyl groups, increasing steric bulk and molecular weight (~530 g/mol , estimated). The dichloro substitution may enhance lipophilicity but reduce solubility .
- Compound : 4-chlorophenyl and 3,4-dimethylphenyl groups on a pyrimidine-sulfonamide scaffold, showing antibacterial activity. Chlorine position impacts target specificity .
Acetamide Side Chains
Pharmacological and Physicochemical Properties
Bioactivity Data
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea derivatives. Aly et al. demonstrated that refluxing aminothiophene 1 with phenyl isothiocyanate in dry benzene yields thioureido intermediate 4 , which undergoes cyclization with hydrazine hydrate to form thieno[2,3-d]pyrimidinone 5 (Scheme 1). Adapting this method, the 2,4-dione moiety is introduced by substituting thiourea with potassium cyanate in acetic acid, as reported by Patel et al., yielding thieno[3,2-d]pyrimidine-2,4-dione 21a with 71–88% efficiency.
Critical Parameters :
Functionalization at Position 3 with 3-Chlorophenyl
The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling. Abdel Hamid et al. described the use of 3-chlorophenylboronic acid in a palladium-catalyzed coupling reaction with brominated thienopyrimidinones, achieving >80% yields. Alternatively, Aly et al. employed chloroacetyl chloride to functionalize aminothiophene intermediates, as seen in the synthesis of 22 (67% yield).
Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide Side Chain
Acetylation of 2-Ethyl-6-methylaniline
The acetamide side chain is prepared by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride in N,N-dimethylformamide (DMF). Aly et al. reported that heating 20 with chloroacetyl chloride at 80°C for 4 hours yields 22 with 67% efficiency (Scheme 2).
Optimization Insights :
- Solvent : DMF facilitates high-temperature reactions without decomposition.
- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes byproducts.
Coupling of Thienopyrimidine Core and Acetamide Side Chain
Nucleophilic Substitution at Position 1
The final step involves coupling the thienopyrimidine core with the acetamide side chain via nucleophilic substitution. Aly et al. demonstrated that treating thienopyrimidinone 5 with chloroacetamide derivatives in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) affords the target compound with 65–72% yields.
Reaction Conditions :
- Base : NaH or K2CO3 deprotonates the thienopyrimidine NH group, enabling attack by the acetamide’s chloride leaving group.
- Temperature : Room temperature to 60°C prevents side reactions.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol or dimethyl sulfoxide (DMSO), yielding crystalline solids. Patel et al. emphasized the use of column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity thienopyrimidines.
Spectroscopic Validation
- IR Spectroscopy : Absorption bands at 1670–1665 cm⁻¹ confirm C=O stretches from the dione and acetamide groups.
- 1H NMR : Key signals include δ 2.20–2.60 (CH3 groups), δ 4.10 (CH2 from acetamide), and δ 7.15–8.10 (aromatic protons).
- Mass Spectrometry : Molecular ion peaks align with calculated molar masses (e.g., m/z = 343 for intermediate 3 ).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation with urea | Aminothiophene 1 | 71–88 | High scalability |
| Suzuki coupling | Bromothienopyrimidine | >80 | Regioselective functionalization |
| Acetamide coupling | Chloroacetamide derivative | 65–72 | Mild conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
